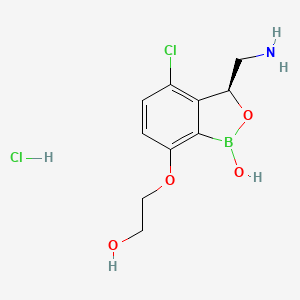
(3b,20b)-3-Hydroxy-olean-12-en-29-oic acid sodium salt
Descripción general
Descripción
Synthesis Analysis
The synthesis of “(3b,20b)-3-Hydroxy-olean-12-en-29-oic acid sodium salt” is not clearly mentioned in the available resources. It’s possible that the synthesis process is complex and not widely documented .Molecular Structure Analysis
The molecular structure of “(3b,20b)-3-Hydroxy-olean-12-en-29-oic acid sodium salt” is represented by the linear formula C30H48O3 . The compound is part of the class of organic compounds known as oleanane triterpenoids .Chemical Reactions Analysis
The specific chemical reactions involving “(3b,20b)-3-Hydroxy-olean-12-en-29-oic acid sodium salt” are not clearly documented in the available resources .Aplicaciones Científicas De Investigación
Antimicrobial Activity in Oral Pathogens
A study on oleanolic acid derivatives, closely related to (3b,20b)-3-Hydroxy-olean-12-en-29-oic acid sodium salt, demonstrated their antimicrobial activity against oral pathogens. Biotransformation using Mucor rouxii produced new oleanolic acid derivatives, one of which, after conversion to its sodium salt, showed enhanced activity against Porphyromonas gingivalis, a key bacterium in periodontal diseases (Capel et al., 2011).
Osteoclastogenesis Inhibition and Bone Health
A 2020 study explored the effects of various olean-12-en-27-oic acid derivatives, including 3-Hydroxyolean-12-en-27-oic acid, on osteoclastogenesis. These derivatives significantly inhibited the formation of osteoclasts, suggesting potential applications in preventing or treating osteolytic bone diseases (Seo et al., 2020).
Cancer Research: Leukemia Cell Line Study
A derivative of oleanolic acid, olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid, was found to effectively inhibit the proliferation of human leukemia cells, inducing G1 cell cycle arrest and promoting erythroid differentiation in leukemia cells (Ng et al., 2013).
Antimicrobial and Antitumor Properties from Anabasis articulata
A study on triterpenoids from Anabasis articulata revealed the presence of several oleanolic acid derivatives with strong cytotoxic activity against tumor cell lines and significant antimicrobial properties (Gamal et al., 2021).
Hepatoprotective Activity and Synthesis Advances
Research has highlighted the hepatoprotective activities of oleanolic acid and its derivatives. Various synthetic approaches have been explored to enhance the pharmacokinetic and pharmacodynamic properties of these compounds, showing promise for treating liver diseases (Zheng et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
sodium;(2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3.Na/c1-25(2)21-10-13-30(7)22(28(21,5)12-11-23(25)31)9-8-19-20-18-27(4,24(32)33)15-14-26(20,3)16-17-29(19,30)6;/h8,20-23,31H,9-18H2,1-7H3,(H,32,33);/q;+1/p-1/t20-,21-,22+,23-,26+,27+,28-,29+,30+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJPLVCFJFTZAA-DAXBFPKBSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@](C[C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3b,20b)-3-Hydroxy-olean-12-en-29-oic acid sodium salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-chloro-5-[4-(2-hydroxy-3-methoxyphenyl)phenyl]-3-(3-methoxyphenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B607855.png)


![N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-2-Methoxy-Benzamide](/img/structure/B607858.png)

![2,6-difluoro-N-[1-[[4-hydroxy-2-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide](/img/structure/B607863.png)



![3-Chloro-N-((S)-1-(2-(dimethylamino)acetamido)-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-4-isopropoxybenzamide](/img/structure/B607873.png)